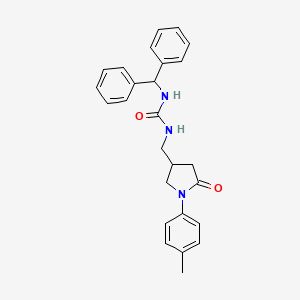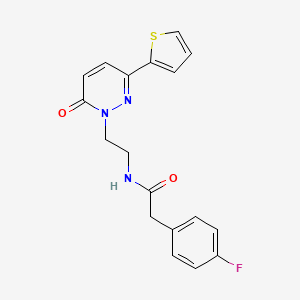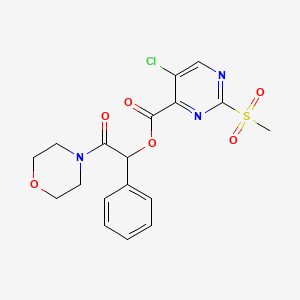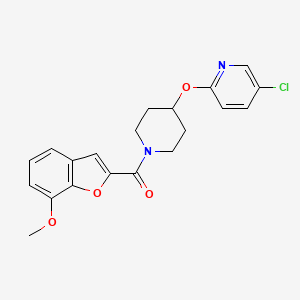
5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., alkane, alkene, alkyne, alcohol, ether, amine, etc.) is also typically mentioned .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with various reagents, changes in conditions (e.g., temperature, pressure), and the use of catalysts. The products of these reactions and their yields are also typically reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, reactivity with other compounds, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Tetrazole Chemistry and Drug Design
Tetrazoles are utilized in a variety of applications within organic chemistry, coordination chemistry, the photographic industry, and notably in medicinal chemistry. Specifically, 5-substituted tetrazoles, including 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole, are advantageous intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. In drug design, they are considered non-classical bioisosteres of carboxylic acids, providing similar acidities but with higher lipophilicities and metabolic resistance, enhancing pharmacokinetics, pharmacodynamics, and the metabolism of drugs (Roh, Vávrová, & Hrabálek, 2012).
Advancements in Synthesis
Recent advances in the synthesis of 5-substituted 1H-tetrazoles have been aimed at developing more efficient and environmentally friendly methods. These efforts have been critical in the manufacture of various clinical drugs, such as losartan, cefazolin, and alfentanil, which incorporate the tetrazole moiety for its medicinal benefits. The review by Mittal and Awasthi (2019) provides a comprehensive overview of the progress in this area, highlighting the importance of tetrazoles in medicinal chemistry and their broad applications in creating bioisosteric replacements for carboxylic acids (Mittal & Awasthi, 2019).
Catalytic Applications
Tetrazoles, including 5-substituted variants, have found utility as catalysts in biochemical and chemical synthesis processes. For instance, 1H-tetrazole has been employed as a catalyst in the efficient synthesis of nucleoside diphosphate sugars, demonstrating its versatility beyond traditional medicinal applications. This use underscores the compound's role in facilitating complex biochemical reactions, offering high yields and showcasing the potential for tetrazoles in synthetic chemistry (Wittmann & Wong, 1997).
Green Chemistry and Sustainable Synthesis
The development of green and sustainable methods for synthesizing tetrazole derivatives, including 5-substituted tetrazoles, highlights the ongoing efforts to minimize environmental impact in chemical manufacturing. Research into eco-friendly catalysts and solvent-free conditions exemplifies the shift towards more sustainable practices in the chemical synthesis of tetrazoles, which is crucial for both environmental conservation and the advancement of green chemistry practices (Khamooshi & Kekhaiye Jhaleh, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-propyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANDYOMPHAKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)
![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)


![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)



![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)


